Iclaprim

Beschreibung

Iclaprim is a novel diaminopyrimidine antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway required for DNA and RNA synthesis . Structurally optimized to overcome trimethoprim resistance, this compound demonstrates potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and β-hemolytic streptococci . It is administered intravenously and has completed phase 3 trials for acute bacterial skin and skin structure infections (ABSSSI), showing non-inferiority to vancomycin and linezolid . Its rapid bactericidal activity, tissue penetration, and favorable safety profile position it as a promising alternative to legacy antibiotics .

Eigenschaften

IUPAC Name |

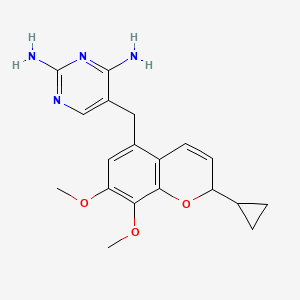

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJPWWYTGBZDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870191 | |

| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192314-93-5 | |

| Record name | Iclaprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192314-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iclaprim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192314935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iclaprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICLAPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42445HUU0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Patent-Based Synthesis: A High-Yield Route via Intermediate 1a

The Chinese patent CN110724108A outlines a streamlined method for preparing Iclaprim starting from N,N'-(5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diyl)diacetamide (Compound 1a) .

Synthesis of Intermediate 1a

The patent describes three embodiments for synthesizing Compound 1a, all involving acetylation of a pyrimidine precursor (Compound 1) under reflux conditions:

| Embodiment | Reagents | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Acetic anhydride (5 equiv) | Toluene | 84.5% | 98.72% |

| 2 | Acetyl chloride (4 equiv) | Toluene | 80.6% | 98.70% |

| 3 | Acetic anhydride (2 equiv) | Toluene | 71.7% | 98.62% |

- Acetylation : Compound 1 (100.0 g, 344.5 mmol) is refluxed with acetic anhydride or acetyl chloride in toluene for 1.5 hours.

- Crystallization : Cooling the reaction mixture induces crystallization, yielding white solid 1a after suction filtration.

- Characterization : Nuclear magnetic resonance (NMR) confirms the structure, with distinct peaks at δ 10.41 (s, 1H) and δ 2.16 (s, 6H) corresponding to acetamide protons.

This method prioritizes cost-effectiveness and simplicity, avoiding column chromatography through recrystallization-based purification.

Novel Synthesis from Trimethoprim: A Six-Step Route

A 2020 study by Liu et al. demonstrated a novel synthesis starting from Trimethoprim (TMP) , a commercially available antifolate agent. This route addresses limitations in earlier methods, such as low overall yields (4.8%) and reliance on chromatographic purification.

Stepwise Breakdown

Amino Protection and Friedel-Crafts Acetylation

TMP undergoes simultaneous amino protection and Friedel-Crafts acetylation in a single pot:

- Reagents : Acetic anhydride (5 equiv), SnCl₄ (1.2 equiv).

- Solvent : Dichloromethane (CH₂Cl₂) or chloroform.

- Yield : 92–95% for 2,4-diacetamido-5-(2-acetyl-3,4,5-trimethoxybenzyl)pyrimidine (10) .

Mechanistic Insight :

SnCl₄ facilitates both acetylation of the pyrimidine amino groups and electrophilic substitution at the benzene ring’s ortho position, avoiding N-acetyl byproducts common with bulky protecting groups.

Demethylation and Cyclization

- Demethylation : Treatment of intermediate 11 with BBr₃ (1.5 equiv) in CH₂Cl₂ removes the 3-methoxy group, yielding 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine (12) (65% yield).

- Knoevenagel Condensation : Reaction of 12 with cyclopropyl carboxaldehyde in tetrahydrofuran (THF) and H₂SO₄ catalyzes the formation of the chromanone intermediate 13 (73% yield).

Dehydration and Final Hydrolysis

Sulfuric acid-mediated dehydration of 13 yields this compound with >99% purity after recrystallization in ethanol.

Comparative Analysis of Synthetic Routes

Critical Observations :

Optimization Strategies and Unresolved Challenges

Friedel-Crafts Catalysis

Demethylation Efficiency

Cyclization Catalysts

- H₂SO₄ Superiority : Sulfuric acid minimizes the formation of 5-cyclopropyl-2,3-dimethoxy-4,5,6,6a,7,12-hexahydronaphtho[1,8-bc]pyrimido[5,4-f]azepin-9-amine , a structural impurity (<2%).

Analyse Chemischer Reaktionen

Types of Reactions

Iclaprim undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Substitution: Nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Skin and Skin Structure Infections

Iclaprim has been evaluated for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs) through several phase 3 clinical trials:

- REVIVE-1 and REVIVE-2 Trials : These studies compared this compound (80 mg) with vancomycin (15 mg/kg) in patients with ABSSSIs. Results indicated that this compound was noninferior to vancomycin, achieving early clinical response rates of 80.9% versus 81.0% for vancomycin, respectively .

- ASSIST-1 and ASSIST-2 Trials : this compound was also tested against linezolid in patients with complicated skin and skin structure infections (cSSSIs), showing clinical cure rates of 82.2% compared to 85.3% for linezolid .

Hospital-Acquired Bacterial Pneumonia

Microbiological Efficacy

This compound demonstrates a broad spectrum of activity against Gram-positive pathogens, particularly those resistant to other antibiotics:

- In Vitro Studies : this compound has shown potency against various strains, achieving minimal inhibitory concentrations (MICs) significantly lower than those of trimethoprim. It is effective against MRSA isolates that are nonsusceptible to daptomycin and linezolid .

- Time-Kill Studies : In these analyses, this compound achieved ≥3 log reduction in colony-forming units per milliliter within 4–8 hours against resistant strains .

Case Studies and Clinical Trial Data

| Study | Population | Intervention | Comparator | Primary Endpoint | Results |

|---|---|---|---|---|---|

| REVIVE-1 | Adults with ABSSSI | This compound 80 mg IV | Vancomycin 15 mg/kg IV | Early Clinical Response | 80.9% vs 81.0% |

| REVIVE-2 | Adults with ABSSSI | This compound 80 mg IV | Vancomycin 15 mg/kg IV | Early Clinical Response | Similar results as REVIVE-1 |

| ASSIST-1 | Adults with cSSSI | This compound vs Linezolid | Linezolid standard dose | Clinical Cure Rate | 82.2% vs 85.3% |

| ASSIST-2 | Adults with cSSSI | This compound vs Linezolid | Linezolid standard dose | Clinical Cure Rate | Comparable outcomes |

Safety Profile

This compound has been well tolerated across clinical trials, with most adverse events being mild and transient. The safety profile is comparable to that of established treatments like vancomycin and linezolid, reinforcing its potential as a therapeutic option for serious infections .

Wirkmechanismus

Iclaprim exerts its effects by inhibiting dihydrofolate reductase, an enzyme essential for bacterial folate synthesis. This inhibition disrupts the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids, ultimately leading to bacterial cell death . The increased hydrophobic interactions between this compound and dihydrofolate reductase enhance its binding affinity and antibacterial activity compared to trimethoprim .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Iclaprim vs. Trimethoprim

Mechanism and Potency :

this compound is 8–32-fold more potent than trimethoprim against Gram-positive bacteria, with MIC50 values for S. aureus at 0.06–0.25 mg/L compared to trimethoprim’s 2 mg/L . Structural modifications enable this compound to bind tightly to trimethoprim-resistant DHFR variants (e.g., F98Y in S. aureus), maintaining efficacy where trimethoprim fails .

Resistance Profile :

While trimethoprim resistance is widespread due to dfr gene mutations, this compound retains activity against 93% of trimethoprim-resistant S. aureus isolates . However, emerging dfr variants (e.g., dfrA1) may reduce this compound susceptibility .

Synergy with Sulfonamides :

Unlike trimethoprim, which requires combination with sulfamethoxazole (TMP/SMX), this compound exhibits standalone efficacy. However, synergy with sulfamethoxazole reduces this compound’s MIC90 by 4-fold (0.03 mg/L) .

| Parameter | This compound | Trimethoprim | TMP/SMX |

|---|---|---|---|

| MIC50 (S. aureus) | 0.06–0.25 mg/L | 2 mg/L | 0.25–0.5 mg/L |

| Resistance Coverage | 93% of TMP-resistant strains | Limited by dfr mutations | Moderate |

| Key Advantage | Overcomes TMP resistance | Oral availability | Broad-spectrum |

This compound vs. Vancomycin

Efficacy: In phase 3 REVIVE trials, this compound demonstrated non-inferiority to vancomycin for ABSSSI, with early clinical response (ECR) rates of 79.6% vs. 78.8% . Microbiological eradication rates for S. aureus were higher with this compound (72–80%) than vancomycin (59%) .

Safety :

this compound avoids vancomycin-associated nephrotoxicity (5–42% risk of acute kidney injury) . Adverse events (nausea, headache) are comparable, but this compound lacks significant renal or cardiac toxicity .

| Parameter | This compound | Vancomycin |

|---|---|---|

| Clinical Cure Rate (ABSSSI) | 79.6% | 78.8% |

| S. aureus Eradication | 72–80% | 59% |

| Key Toxicity | Minimal renal risk | Nephrotoxicity |

This compound vs. Linezolid

Clinical Outcomes: In pooled ASSIST trials, this compound showed comparable clinical cure rates to linezolid (82.2% vs. 85.3%) for complicated SSSI, but individual trials failed to meet FDA non-inferiority margins .

Spectrum and Resistance :

this compound is active against linezolid-resistant S. aureus (MIC ≤1 µg/mL), whereas linezolid resistance via cfr gene mutations limits its utility .

| Parameter | This compound | Linezolid |

|---|---|---|

| Clinical Cure Rate (cSSSI) | 82.2% | 85.3% |

| Resistance Coverage | Linezolid-resistant strains | Limited by cfr mutations |

| Administration | IV only | IV/oral |

This compound vs. Daptomycin and Ceftaroline

MRSA Coverage: this compound’s MIC90 for MRSA (0.5 mg/L) is lower than daptomycin (1 mg/L) and comparable to ceftaroline (0.5 mg/L) . It also retains activity against daptomycin-nonsusceptible isolates (71% susceptibility) .

Resistance and Pharmacokinetic Considerations

- Resistance Mechanisms : Emerging dfr mutations (e.g., dfrA1) may reduce this compound’s efficacy, but these remain rare compared to trimethoprim .

Biologische Aktivität

Iclaprim is a novel 2,4-diaminopyrimidine antibiotic primarily developed for the treatment of serious skin and skin structure infections (SSSIs) caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis and thus bacterial growth. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Inhibition of Dihydrofolate Reductase (DHFR)

This compound exhibits a high affinity for bacterial DHFR, particularly against strains resistant to traditional antibiotics like trimethoprim. The compound was designed to enhance hydrophobic interactions with the enzyme, allowing it to effectively inhibit even the resistant forms of DHFR. This characteristic is crucial in overcoming resistance mechanisms commonly observed with other antibiotics.

Key Findings on this compound's Activity:

- In vitro Studies : this compound has demonstrated rapid bactericidal activity against Gram-positive bacteria, with reductions in colony-forming units (CFUs) exceeding 99% within 8 to 24 hours at concentrations just above the minimum inhibitory concentration (MIC) .

- Post-Antibiotic Effect : It shows significant post-antibiotic effects lasting up to 10 hours at sub-MIC concentrations, which is beneficial for maintaining efficacy between dosing intervals .

Clinical Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy compared to standard treatments such as vancomycin.

Phase 3 Clinical Trials

- REVIVE-1 and REVIVE-2 Trials :

- Objective : To compare this compound with vancomycin in treating acute bacterial skin and skin structure infections (ABSSSIs).

- Results :

Table 1: Summary of Clinical Trial Results

| Study | Treatment Group | Efficacy Rate (%) | Adverse Events (%) | Notes |

|---|---|---|---|---|

| REVIVE-1 | This compound | 79.6 | Mild (Nausea, Headache) | Noninferior to Vancomycin |

| REVIVE-2 | Vancomycin | 78.8 | Mild (Nausea, Headache) | Standard treatment comparison |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Distribution : High concentrations are achieved in skin and lung tissues, with a volume of distribution significantly exceeding total body water .

- Protein Binding : Approximately 93% plasma protein binding ensures prolonged action in systemic circulation.

- Metabolism : this compound undergoes extensive metabolism via both phase 1 and phase 2 pathways, with minimal unchanged drug excreted in urine .

Case Studies

Several case studies have highlighted this compound's effectiveness in treating complicated infections:

- Case Study on MRSA Infection :

- A patient with a severe MRSA infection unresponsive to vancomycin showed significant improvement after switching to this compound, achieving clinical cure within days.

- Comparison with Linezolid :

Q & A

Q. What experimental methodologies are recommended to assess Iclaprim's mechanism of action against Staphylococcus aureus?

this compound selectively inhibits bacterial dihydrofolate reductase (DHFR), disrupting folate metabolism critical for DNA/RNA synthesis. To confirm this, researchers should:

- Perform enzyme inhibition assays comparing this compound's affinity for bacterial vs. mammalian DHFR .

- Use X-ray crystallography to analyze binding interactions with DHFR, particularly in trimethoprim-resistant mutants (e.g., Phe98Tyr mutation in S. aureus) .

- Conduct time-kill curve studies to quantify bactericidal activity against methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains .

Q. How does this compound's in vitro potency compare to trimethoprim and other DHFR inhibitors?

this compound exhibits 8–32-fold lower MIC50/MIC90 values than trimethoprim against S. aureus, including MRSA . Key methodological considerations:

- Use standardized broth microdilution assays (CLSI guidelines) to determine MIC values across diverse clinical isolates .

- Include trimethoprim-resistant strains to evaluate cross-resistance patterns, noting this compound retains activity due to interactions with additional DHFR binding sites .

Q. What are the recommended pharmacokinetic/pharmacodynamic (PK/PD) models for optimizing this compound dosing in preclinical studies?

- Apply murine thigh infection models to correlate free drug AUC/MIC ratios with efficacy, ensuring simulations reflect human pharmacokinetics (e.g., fixed dosing in renal impairment) .

- Monitor tissue penetration in skin and lung models to support indications for skin/structure infections (ABSSSI) and pneumonia .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound's efficacy?

Discrepancies in Phase III trials (e.g., REVIVE-1/2 vs. FDA concerns) require:

- Meta-analysis of pooled data to assess non-inferiority margins, subgroup responses (e.g., obesity, renal impairment), and liver toxicity signals .

- Mechanistic studies to evaluate if resistance mechanisms (e.g., dfr variants) or host factors (e.g., microbiome interactions) influence outcomes .

Q. What strategies mitigate the risk of DHFR mutation-driven resistance during this compound therapy?

- Conduct serial passage experiments to measure spontaneous resistance frequencies (>10<sup>−10</sup> in S. aureus) and identify mutations via whole-genome sequencing .

- Test synergistic combinations (e.g., with sulfamethoxazole) to reduce MIC values by 4-fold and delay resistance emergence .

Q. How should researchers design experiments to evaluate this compound's efficacy in polymicrobial infections?

- Use in vitro co-culture models with Gram-negative pathogens (e.g., Haemophilus influenzae) to assess interference or synergy .

- Employ transcriptomic profiling to identify bacterial stress responses (e.g., folate pathway upregulation) during dual-species infections .

Data Analysis and Interpretation

Q. What statistical approaches are critical for interpreting MIC distributions in this compound susceptibility studies?

- Apply ECOFF (Epidemiological Cutoff) values to distinguish wild-type and non-wild-type populations, noting this compound's MIC90 of 0.5 mg/L for MRSA .

- Use Monte Carlo simulations to predict clinical success rates based on PK/PD targets and MIC variability .

Q. How can genomic data clarify the prevalence of high-level this compound resistance in clinical isolates?

- Perform PCR screening for dfr genes (e.g., dfrA, dfrG) and correlate with phenotypic resistance (MIC ≥16 mg/L) .

- Analyze public genomic databases (e.g., NCBI Pathogen Detection) to track global dissemination of resistance alleles .

Experimental Design Considerations

Q. What controls are essential in animal models studying this compound's nephrotoxicity profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.